molecular formula C22H15BrCl2N2O2 B10906571 5-bromo-2-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

5-bromo-2-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B10906571
M. Wt: 490.2 g/mol
InChI Key: CKPMHTADRQZBRB-UHFFFAOYSA-N
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Description

5-BROMO-2-CHLORO-N~1~-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE is an organic compound with a complex structure, featuring multiple halogen atoms and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-CHLORO-N~1~-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzoxazole Core: This step involves the cyclization of appropriate precursors to form the benzoxazole ring.

    Halogenation: Introduction of bromine and chlorine atoms through electrophilic aromatic substitution reactions.

    Amidation: Coupling of the halogenated benzoxazole derivative with a benzamide precursor under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-CHLORO-N~1~-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitutions are possible due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazole ring and the amide group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Halogenation: Reagents like bromine (Br2) and chlorine (Cl2) in the presence of catalysts such as iron (Fe) or aluminum chloride (AlCl3).

    Amidation: Coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-BROMO-2-CHLORO-N~1~-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-2-CHLORO-N~1~-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. For instance:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-2-CHLORO-N~1~-[4-CHLORO-3-(5,6-DIMETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]BENZAMIDE is unique due to its combination of halogen atoms and the benzoxazole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H15BrCl2N2O2

Molecular Weight

490.2 g/mol

IUPAC Name

5-bromo-2-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H15BrCl2N2O2/c1-11-7-19-20(8-12(11)2)29-22(27-19)16-10-14(4-6-18(16)25)26-21(28)15-9-13(23)3-5-17(15)24/h3-10H,1-2H3,(H,26,28)

InChI Key

CKPMHTADRQZBRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl)Cl

Origin of Product

United States

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